Cas no 208173-16-4 (1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-)

1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- is a fluorinated aromatic ketone with the molecular formula C10H8F4O. This compound features a trifluoromethyl and a fluorine substituent on the phenyl ring, enhancing its electron-withdrawing properties and stability. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated motifs. The presence of both fluorine and trifluoromethyl groups improves metabolic stability and bioavailability in derived compounds. This product is typically used in research and fine chemical applications, where precise functionalization of aromatic systems is critical. Handling requires standard precautions for fluorinated organics.
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- structure
208173-16-4 structure
Product Name:1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
CAS No:208173-16-4
MF:C10H8F4O
MW:220.163537025452
MDL:MFCD00061259
CID:254025
PubChem ID:2737607
Update Time:2025-05-27

1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
    • 2-Fluoro-4-(Trifluoromethyl)Propiophenone
    • 2'-Fluoro-4'-(trifluoromethyl)propiophenone
    • 1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-one
    • FXFFR CF DV2
    • PS-7863
    • CS-0449792
    • FT-0612331
    • A814938
    • MFCD00061259
    • 1-[2-fluoranyl-4-(trifluoromethyl)phenyl]propan-1-one
    • 1-Propanone, 1-[2-fluoro-4-(trifluoromethyl)phenyl]-
    • AKOS015955973
    • 208173-16-4
    • N12002
    • 1-[2-fluoro-4-(trifluoromethyl)phenyl]-1-propanone
    • SCHEMBL2075208
    • DTXSID40372177
    • 1-(2-Fluoro-4-(trifluoromethyl)phenyl)propan-1-one
    • 2''-Fluoro-4''-(trifluoromethyl)propiophenone
    • 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one, 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-1-oxopropane
    • DB-045393
    • MDL: MFCD00061259
    • Inchi: 1S/C10H8F4O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3
    • InChI Key: PDWYVBFOPQMCLP-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)(F)F)C=CC=1C(CC)=O

Computed Properties

  • Exact Mass: 220.05100
  • Monoisotopic Mass: 220.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Colorless or yellow liquid
  • Density: 1.256
  • Boiling Point: 226.8°C at 760 mmHg
  • Flash Point: 85.6°C
  • Refractive Index: 1.4475
  • PSA: 17.07000
  • LogP: 3.43720
  • Solubility: Unable or difficult to mix

1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Pricemore >>

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Additional information on 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-

Recent Advances in the Study of 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- (CAS: 208173-16-4)

The compound 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- (CAS: 208173-16-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-, which contribute to its ability to interact with specific biological targets. The presence of the trifluoromethyl group and the fluorine atom in the aromatic ring enhances its binding affinity and selectivity, making it a promising candidate for the development of novel therapeutics. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic pathways.

One of the most notable advancements in the study of this compound is its application in the treatment of inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- exhibits potent anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of chronic inflammation. The study reported a significant reduction in pro-inflammatory cytokines in animal models, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, recent research has also investigated the anticancer potential of this compound. A study conducted by a team at the National Cancer Institute revealed that 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- induces apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways. These findings underscore its potential as a chemotherapeutic agent, particularly for hard-to-treat cancers.

The synthesis and optimization of 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of this compound with higher yields and purity, facilitating further biological evaluation. Notably, a 2022 study in Organic Letters described a novel catalytic approach that significantly reduces the number of synthetic steps required, thereby improving the scalability and cost-effectiveness of its production.

Despite these promising developments, challenges remain in the clinical translation of 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-. Issues such as pharmacokinetic properties, bioavailability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's unique chemical structure and demonstrated biological activities make it a valuable candidate for continued investigation.

In conclusion, the latest research on 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- (CAS: 208173-16-4) highlights its potential as a versatile scaffold for drug development. Its applications in anti-inflammatory and anticancer therapies, coupled with advances in synthetic chemistry, position it as a compound of significant interest in the pharmaceutical industry. Future studies should focus on optimizing its pharmacological profile and exploring its therapeutic potential in greater depth.

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